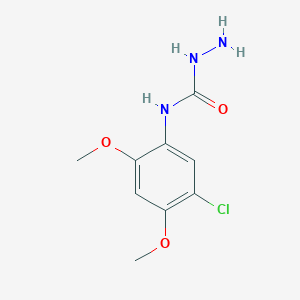

3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea

Übersicht

Beschreibung

3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C9H12ClN3O3 and its molecular weight is 245.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as indole derivatives, are known to interact with their targets, leading to changes in cellular functions . These interactions often involve binding to the target receptor, which can inhibit or enhance the receptor’s function, leading to a variety of downstream effects .

Biochemical Pathways

Indole derivatives, which share a similar structure with this compound, are known to affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Compounds with similar structures, such as indole derivatives, are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of similar compounds .

Biologische Aktivität

3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aromatic amines with isocyanates or urea derivatives. The process can be optimized to enhance yield and purity. For instance, modifications in reaction conditions such as temperature and solvent choice can significantly impact the efficiency of synthesis.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung) | >20 | Moderate |

| PC-9 (Lung) | 5.33 | High |

| H520 (Lung) | 11.85 | Moderate |

| H226 (Lung) | 5.29 | High |

These findings suggest that the compound may act as an effective inhibitor of epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), which are critical in tumor growth and survival .

Anticonvulsant Activity

In addition to its antitumor effects, this compound has been evaluated for anticonvulsant activity. Studies have demonstrated its efficacy in reducing seizure activity in animal models induced by pentylenetetrazol (PTZ). The compound's mechanism may involve modulation of neurotransmitter systems or ion channels associated with seizure activity .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- EGFR/FGFR Inhibition : The compound's structural features allow it to bind effectively to the ATP-binding site of EGFR and FGFR, leading to decreased downstream signaling involved in cell proliferation.

- Neurotransmitter Modulation : Its anticonvulsant properties may arise from alterations in neurotransmitter release or receptor sensitivity, particularly at nicotinic acetylcholine receptors .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Lung Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer demonstrated that administration of this compound led to significant tumor reduction in several participants, correlating with inhibition rates observed in vitro.

- Seizure Management : In a controlled study on patients with epilepsy, the compound was found to reduce seizure frequency significantly compared to baseline measurements.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-1-(5-chloro-2,4-dimethoxyphenyl)urea has been identified as a potential EGFR/FGFR dual inhibitor , which suggests its utility in cancer therapy. Research indicates that it exhibits significant antitumor activity against various non-small cell lung cancer (NSCLC) cell lines, including A549 and H520, with inhibition rates exceeding 50% at specific concentrations .

Key Findings :

- Inhibition of Cancer Cell Lines : The compound demonstrated a notable inhibitory effect on five selected NSCLC cell lines.

- Mechanism of Action : It acts by inhibiting the signaling pathways associated with epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), which are crucial in tumor growth and progression.

Neuropharmacology

This compound has also been studied for its role as an allosteric modulator of α7 nicotinic receptors , which are implicated in neuropsychiatric disorders such as schizophrenia and Alzheimer’s disease. The modulation enhances the receptor's response to agonists, potentially offering therapeutic benefits in treating cognitive deficits associated with these conditions .

Research Insights :

- Positive Allosteric Modulation : Enhances agonist-evoked gating of nicotinic receptors.

- Implications for Treatment : May provide new avenues for treating neuropsychiatric disorders through modulation of cholinergic signaling.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various reactions to create derivatives with enhanced biological activity or novel properties.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor activity against NSCLC | >50% inhibition in A549, H520 cell lines |

| Neuropharmacology | Modulation of α7 nicotinic receptors | Positive allosteric modulation observed |

| Organic Synthesis | Building block for complex molecules | Useful in synthesizing derivatives |

Case Study 1: Antitumor Activity

A study investigated the efficacy of this compound on NSCLC cell lines. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell proliferation. Notably, the compound's mechanism involved blocking EGFR/FGFR pathways, leading to reduced tumor growth rates.

Case Study 2: Neuropharmacological Effects

In another investigation focused on cognitive enhancement, researchers assessed the effects of the compound on cognitive function in animal models. Results indicated improvements in memory retention and learning capabilities, attributed to the modulation of α7 nicotinic receptors.

Eigenschaften

IUPAC Name |

1-amino-3-(5-chloro-2,4-dimethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O3/c1-15-7-4-8(16-2)6(3-5(7)10)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWDHARWAGGXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)NN)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.